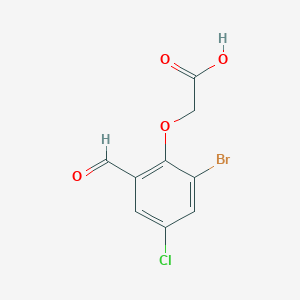
3-(Benzyloxy)benzoyl chloride
Descripción general
Descripción
3-(Benzyloxy)benzoyl chloride is a chemical compound that is part of the benzoyl chloride family, which are known for their reactivity due to the presence of the acyl chloride functional group. This particular compound contains a benzoyl group attached to a benzyloxy substituent, which can participate in various chemical reactions due to the presence of the reactive acyl chloride moiety.
Synthesis Analysis
The synthesis of benzoyl chloride derivatives can involve various methods, including the reaction of o-acyloxybenzylidenetriphenylphosphoranes with substituted benzoyl chlorides. In one study, this reaction in an aprotic solvent led to the formation of 2-phenylbenzofuran and its isomeric 3-benzoyl-2-phenylbenzofuran derivatives. This process includes an intramolecular migration of the benzoyl group, which is an unexpected outcome indicating the complexity and versatility of reactions involving benzoyl chlorides .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Benzyloxy)benzoyl chloride can be elucidated using X-ray crystallography. For instance, the reaction of benzoyl chloride with sodium silanethiolates resulted in silyl derivatives of thionobenzoic acid, which were fully characterized by X-ray crystal structure analysis. This technique provides detailed information about the arrangement of atoms within a molecule and can be used to confirm the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
Benzoyl chlorides are known to participate in a variety of chemical reactions. For example, they can react with sodium silanethiolates to yield silyl derivatives of thionobenzoic acid. These reactions produce orange solids that have been characterized by NMR studies, indicating that the same isomers are present in both solutions and solids . Additionally, benzoyl chlorides can be used in Cu(OAc)2-catalyzed three-component reactions with o-aminophenols and 1,2-dichloroethane for the synthesis of 3,4-dihydro-1,4-benzoxazines. This method allows for N-acylation, C-Cl bond amidation, and etherification in a one-pot operation, demonstrating the functional group's versatility in facilitating complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)benzoyl chloride and related compounds are influenced by their molecular structure. The presence of the acyl chloride group makes them highly reactive, which is a key characteristic of these compounds. Their reactivity with various nucleophiles, solubility in organic solvents, and stability under different conditions are important properties that can be inferred from the studies on related benzoyl chloride reactions. The formation of stable crystalline structures, as observed in the reaction with sodium silanethiolates, also provides insights into the physical properties such as melting points and crystallinity .
Aplicaciones Científicas De Investigación
Application 1: Derivatization of Biogenic Amines
- Summary of Application : This compound is used in the derivatization of biogenic amines (BAs) prior to high-performance liquid chromatography determination .
- Methods of Application : The significant factors affecting biogenic amine benzoylation yield were optimized by central composite design. The derivatized BAs were extracted from basic aqueous solutions by 2-undecanol for direct HPLC injection .
- Results or Outcomes : The method showed good linearity (correlation coefficients > 0.997) and good recoveries (from 87.3 to 96.3%). The repeatability and reproducibility of the method were >4.6% and >6.7% respectively. Moreover, the detection limits of BAs were calculated between 0.02 and 0.09 μg ml −1 in non-alcoholic beers samples .
Application 2: Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
Safety And Hazards
Propiedades
IUPAC Name |
3-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUGOBQRQUWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407350 | |
| Record name | 3-(Benzyloxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)benzoyl chloride | |
CAS RN |
61535-46-4 | |
| Record name | 3-(Benzyloxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzyloxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

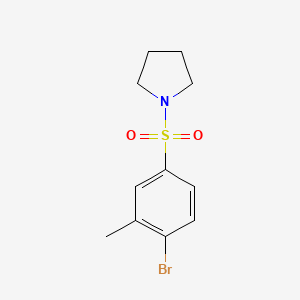
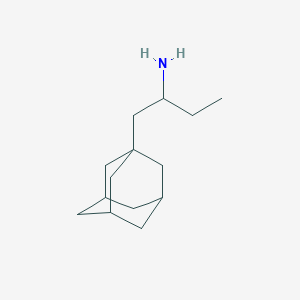


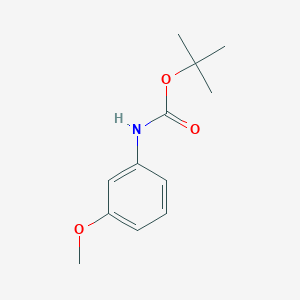
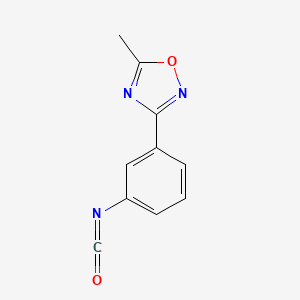

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)





